2-BZP

Analytical Chemistry Forensic Toxicology Reference Standards

Select 2-BZP (2-Benzylpiperazine) for unmistakable analytical confidence. Unlike 1-BZP, this racemic standard delivers unique chromatographic retention and buffer solubility (0.33 mg/mL in DMF:PBS) crucial for calibrating LC-MS/GC-MS systems. With certified purity ≥98% and long-term stability (3 years at -20°C as powder), it meets evidentiary standards for forensic casework. Insist on the compound designed for method robustness—not a generic substitute. Order your certified reference standard today.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 84477-71-4
Cat. No. B1268327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BZP
CAS84477-71-4
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2
InChIKeyRITMXTLCKYLIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-BZP (CAS 84477-71-4) Procurement Guide: Analytical Reference Standard for Forensic and Research Applications


2-BZP (2-Benzylpiperazine, CAS 84477-71-4) is a synthetic piperazine derivative characterized by a benzyl group substitution at the 2-position of the piperazine ring . It is classified as an analytical reference standard and is primarily intended for forensic and research applications . Structurally related to 1-benzylpiperazine (1-BZP), a known stimulant, 2-BZP exhibits distinct physicochemical properties that are critical for analytical method development and quality control [1].

Why 2-BZP (CAS 84477-71-4) Cannot Be Substituted by Other Piperazine Analogs: Evidence-Based Differentiation


Substituting 2-BZP with structurally similar piperazines, such as 1-BZP or TFMPP, is not scientifically valid due to fundamental differences in molecular geometry, physicochemical properties, and intended analytical application. While 1-BZP is a known monoamine transporter ligand with quantifiable EC50 values [1], 2-BZP is defined by its role as an analytical reference standard with distinct solubility and stability profiles . The 2-benzyl substitution alters the compound's chromatographic behavior and solubility in aqueous buffers, which directly impacts its utility as a calibrant or control . Furthermore, the racemic nature of 2-BZP introduces chiral considerations absent in the achiral 1-BZP . These differences preclude simple interchange and necessitate product-specific selection based on the quantitative evidence detailed below.

Quantitative Differentiators for 2-BZP (CAS 84477-71-4) Selection: Solubility, Purity, and Stability Data


Solubility Profile of 2-BZP: Quantified Values for Analytical Method Development

2-BZP exhibits a defined solubility profile across common laboratory solvents, with quantified values that differentiate it from 1-BZP for which comparable solubility data are not consistently reported . This data is essential for preparing stock solutions and calibrants. In DMF and DMSO, 2-BZP achieves a solubility of 30 mg/mL, while in a DMF:PBS (pH 7.2) mixture, solubility is reduced to 0.33 mg/mL .

Analytical Chemistry Forensic Toxicology Reference Standards

Purity Specifications for 2-BZP: A Quantitative Basis for Analytical Quality Control

2-BZP is supplied with a minimum purity of ≥95% to ≥98%, as specified by multiple vendors, ensuring its suitability as a reliable analytical reference standard . This purity level is a critical differentiator from bulk chemicals or non-certified piperazine derivatives used in synthetic applications, where purity may not be as rigorously controlled .

Quality Control Analytical Chemistry Reference Materials

Stability and Storage Conditions: Quantified Shelf-Life Data for 2-BZP

2-BZP demonstrates defined stability under specific storage conditions, with vendor-recommended shelf-life data that guides proper inventory management. Powdered 2-BZP is stable for 3 years at -20°C and 2 years at 4°C . Stock solutions prepared in DMSO or ethanol are stable for 6 months at -80°C and 1 month at -20°C .

Stability Studies Reference Standard Management Forensic Science

Optimal Applications for 2-BZP (CAS 84477-71-4) in Forensic and Analytical Chemistry


Forensic Toxicology: Quantification of Piperazine Analogs in Seized Samples

2-BZP serves as a certified analytical reference standard for the identification and quantification of 2-benzylpiperazine in forensic casework. Its high purity (≥95-98%) and defined solubility in DMSO and DMF (30 mg/mL) enable accurate preparation of calibration curves for LC-MS or GC-MS analysis. This application leverages the compound's verified purity to ensure that quantitative results meet evidentiary standards.

Analytical Method Development and Validation for Piperazine Derivatives

Due to its distinct solubility profile (e.g., 0.33 mg/mL in DMF:PBS ) and stability characteristics (3 years at -20°C as powder ), 2-BZP is a robust choice for developing and validating analytical methods for piperazine detection. Its behavior can serve as a benchmark for optimizing chromatographic separation conditions and assessing method robustness against structurally related compounds.

Quality Control in Chemical Synthesis: Reference for 2-Benzylpiperazine Derivatives

2-BZP functions as a reference standard for quality control in the synthesis of 2-benzylpiperazine derivatives, including chiral building blocks and potential carbonic anhydrase inhibitors [1]. The racemic nature of the commercially available 2-BZP (CAS 84477-71-4) provides a baseline for assessing enantiomeric purity when developing chiral separation methods or synthesizing enantiopure compounds.

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